molecular formula C9H12BrNO2S B1277441 2-Bromo-N-isopropylbenzenesulfonamide CAS No. 951883-94-6

2-Bromo-N-isopropylbenzenesulfonamide

Cat. No.: B1277441
CAS No.: 951883-94-6
M. Wt: 278.17 g/mol
InChI Key: AWYLDFIXPXTZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Stereoisomers : Pyridinesulfonamide derivatives, including compounds similar to 2-Bromo-N-isopropylbenzenesulfonamide, have been synthesized for their potential as novel drugs. For instance, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and their stereostructures investigated, including X-ray analysis, electronic circular dichroism, and optical rotation (Zhou et al., 2015).

  • Crystal Structure Analysis : In another study, the crystal structures of various sulfonamide compounds were determined using x-ray powder diffraction and direct space structure solution approaches. This study highlights the intricate molecular arrangements in sulfonamides, which could be relevant for this compound (Tremayne, 2004).

Analytical and Chemical Applications

  • Oxidizing Titrant in Analytical Chemistry : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. This demonstrates the potential use of similar sulfonamides, like this compound, in analytical procedures (Gowda et al., 1983).

  • Facile Preparation of Pyrroles : Sulfonamides have been used in the nucleophilic addition to bromoacetylenes for the preparation of pyrroles, indicating a potential application in organic synthesis (Yamagishi et al., 2011).

Anticancer Research

  • Investigation of Anticancer Activity : Certain bromo- and chloro-substituted sulfonamides have been studied for their anticancer activities, suggesting a possible avenue for researching the anticancer properties of this compound (Zhang et al., 2010).

  • PI3Kα Kinase Inhibition : Research on the isomers of a pyridinesulfonamide derivative demonstrated inhibition of PI3Kα kinase, a target in cancer treatment. This suggests that similar sulfonamides might have applications in targeting specific kinases in cancer therapy (Zhou et al., 2015).

Mechanism of Action

While the specific mechanism of action for 2-Bromo-N-isopropylbenzenesulfonamide is not available, sulfonamides, in general, are known to have antimicrobial properties. They are used as broad-spectrum agents for the treatment of human and animal bacterial infections .

Safety and Hazards

2-Bromo-N-isopropylbenzenesulfonamide can be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-bromo-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYLDFIXPXTZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428965
Record name 2-Bromo-N-isopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-94-6
Record name 2-Bromo-N-isopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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